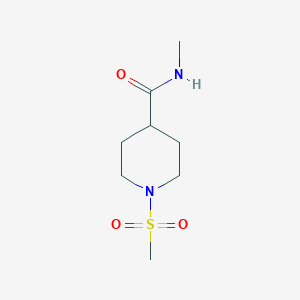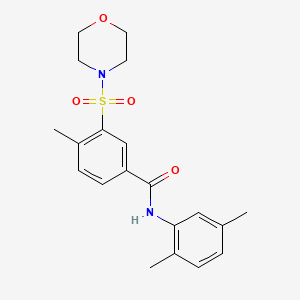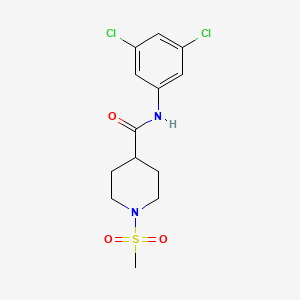
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that approximately 7-10% of the global population suffers from neuropathic pain, making it a significant health problem. JNJ-1930942 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective inhibitor of the NaV1.7 sodium channel. This channel is expressed in nociceptive neurons and is involved in the transmission of pain signals. By blocking this channel, this compound reduces the excitability of nociceptive neurons and thereby reduces pain. This compound has been shown to be highly selective for NaV1.7 and does not significantly affect other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain behaviors in several animal models of neuropathic pain. It has also been shown to reduce the excitability of nociceptive neurons in vitro. This compound has a half-life of approximately 2 hours and is metabolized by the liver. It is excreted primarily in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for NaV1.7 and does not significantly affect other sodium channels. It has been shown to be effective in reducing pain behaviors in several animal models of neuropathic pain. However, there are some limitations to its use. This compound has a relatively short half-life, which may make dosing challenging. It is also metabolized by the liver, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of research is the optimization of dosing regimens to maximize efficacy while minimizing side effects. Another area of research is the development of more selective sodium channel inhibitors that target specific subtypes of the channel. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on nociceptive neurons. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, and further studies are needed to determine its potential as a treatment for neuropathic pain.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behaviors in several animal models, including the chronic constriction injury model and the spinal nerve ligation model. This compound acts as a selective inhibitor of the NaV1.7 sodium channel, which is involved in the transmission of pain signals. By blocking this channel, this compound reduces the excitability of nociceptive neurons and thereby reduces pain.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-9(3-5-17)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZFJFDDEQNPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3447311.png)
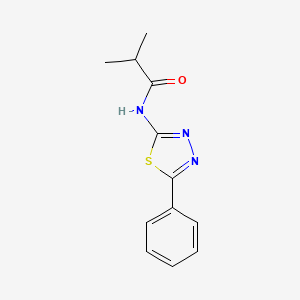
![3-methyl-1-phenyl-N-(2-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447322.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3447330.png)
![5-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3447332.png)
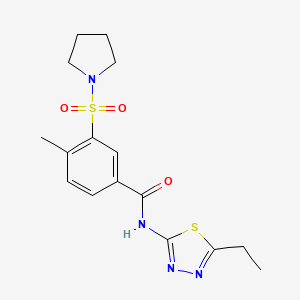
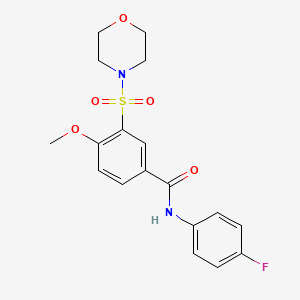
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3447354.png)
![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3447355.png)


![N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3447383.png)
